molecular formula C12H13IN2O2 B1490056 tert-Butyl 5-iodo-1H-indazole-1-carboxylate CAS No. 1001907-23-8

tert-Butyl 5-iodo-1H-indazole-1-carboxylate

Cat. No.: B1490056
CAS No.: 1001907-23-8
M. Wt: 344.15 g/mol
InChI Key: PRGYWDOFNCWPOB-UHFFFAOYSA-N
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Description

Tert-butyl 5-iodo-1H-indazole-1-carboxylate (CAS 1001907-23-8) is a high-purity pharmaceutical intermediate essential for advanced synthetic and drug discovery research . This compound serves as a versatile building block in complex organic synthesis, particularly for the construction of novel indazole-based scaffolds . The molecule features a tert-butoxycarbonyl (Boc) group protecting the indazole nitrogen, which enhances stability during synthetic sequences and can be selectively removed under mild acidic conditions for further functionalization . The iodine substituent at the 5-position is a key reactive site, enabling a range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse carbon-based substituents, thereby facilitating the exploration of structure-activity relationships . Its primary research value lies in the development of active pharmaceutical ingredients (APIs) and candidate compounds for biological screening, playing a pivotal role in medicinal chemistry programs . The guaranteed high purity (99%) ensures reliable and reproducible results in demanding synthesis routes . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 5-iodoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGYWDOFNCWPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)I)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745419
Record name tert-Butyl 5-iodo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001907-23-8
Record name tert-Butyl 5-iodo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 5-iodo-1H-indazole-1-carboxylate is a notable compound within the indazole family, recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2IC_{12}H_{14}N_2O_2I with a molecular weight of 360.15 g/mol. The compound features a tert-butyl group, an iodo substituent, and a carboxylate functional group on the indazole ring. These structural characteristics enhance its reactivity and biological activity, making it a significant subject of study in medicinal chemistry.

Target of Action : The compound acts primarily through interactions with various biological targets, particularly kinases and receptors involved in critical cellular processes.

Mode of Action : Indazole derivatives, including this compound, are known to modulate signaling pathways associated with cell proliferation, migration, and survival. This compound exhibits potential inhibitory effects on specific kinases that play roles in cancer progression and other diseases.

Biological Activity

The biological activities attributed to this compound include:

  • Anticancer Properties : Research indicates that this compound has potential anticancer effects by inhibiting the growth of various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of non-small cell lung carcinoma (NSCLC) and breast cancer cells through targeted kinase inhibition .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory cytokine production and signaling pathways involved in inflammation .
  • Cardiovascular Benefits : It has been suggested that compounds similar to this compound can have vasodilatory effects, potentially benefiting conditions such as hypertension and cardiac hypertrophy .

Case Studies

Recent studies have highlighted various applications of this compound:

  • Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in HL60 (human promyelocytic leukemia) and HCT116 (human colon carcinoma) cell lines with IC50 values in the low nanomolar range .
  • Kinase Inhibition : A detailed analysis of its inhibitory activity against a panel of kinases revealed selectivity for several targets involved in cancer signaling pathways. For example, it showed significant inhibitory activity against CDK2 and MEK1 kinases .
  • Pharmacological Evaluation : Clinical evaluations indicated that compounds derived from indazole structures exhibit good oral bioavailability and tolerability in animal models, supporting their potential as therapeutic agents .

Data Table: Biological Activities Overview

Biological ActivityDescriptionReference
AnticancerInhibits growth in NSCLC and breast cancer cell lines
Anti-inflammatoryModulates cytokine production
Cardiovascular effectsPotential vasodilatory effects
Kinase inhibitionSelectively inhibits CDK2, MEK1

Comparison with Similar Compounds

tert-Butyl 5-bromo-1H-indazole-1-carboxylate (CAS 182344-70-3)

  • Molecular Formula : C₁₂H₁₃BrN₂O₂
  • Molecular Weight : 297.15 g/mol
  • Key Differences :
    • Bromine has lower atomic weight and reduced leaving-group ability compared to iodine.
    • Reactivity in cross-coupling reactions is moderate, making it less favorable than iodo derivatives for high-yield couplings .

tert-Butyl 5-chloro-1H-indazole-1-carboxylate (CAS 1337880-35-9)

  • Molecular Formula : C₁₂H₁₃ClN₂O₂
  • Molecular Weight : 252.70 g/mol
  • Key Differences :
    • Chlorine’s smaller size and weaker leaving-group capacity limit its utility in metal-catalyzed reactions.
    • Lower cost but reduced synthetic versatility compared to iodo/bromo analogs .

Positional Isomers and Functional Group Variations

tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS 1431163-17-5)

  • Molecular Formula : C₁₃H₁₅IN₂O₃
  • Molecular Weight : 374.18 g/mol
  • Key Differences: Iodo substituent at the 3-position and methoxy group at the 7-position.

tert-Butyl 4-fluoro-5-nitro-1H-indazole-1-carboxylate

  • Molecular Formula : C₁₂H₁₂FN₃O₄
  • Molecular Weight : 281.24 g/mol
  • Key Differences :
    • Nitro group (electron-withdrawing) and fluorine (electronegative) enhance ring electrophilicity.
    • Suited for nitration or reduction reactions but less stable under basic conditions .

Protected Hydroxy Derivatives

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate (CAS 1426425-58-2)

  • Molecular Formula : C₁₈H₂₇IN₂O₃Si
  • Molecular Weight : 474.40 g/mol
  • Key Differences :
    • tert-Butyldimethylsilyl (TBS) group protects the 5-hydroxy, enabling sequential deprotection and functionalization.
    • Bulkier structure reduces solubility in polar solvents .

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate (CAS 1426425-59-3)

  • Molecular Formula : C₁₂H₁₃IN₂O₃
  • Molecular Weight : 360.15 g/mol
  • Prone to oxidation unless protected .

Multi-Functionalized Derivatives

1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate (CAS 850363-55-2)

  • Molecular Formula : C₁₄H₁₅IN₂O₄
  • Molecular Weight : 402.18 g/mol
  • Key Differences: Additional methyl ester at position 3 allows dual functionalization (e.g., hydrolysis to carboxylic acid). Increased polarity compared to mono-Boc derivatives .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound I (5) C₁₂H₁₃IN₂O₂ 344.15 High cross-coupling reactivity, 95% purity
tert-Butyl 5-bromo-1H-indazole-1-carboxylate Br (5) C₁₂H₁₃BrN₂O₂ 297.15 Moderate reactivity, cost-effective
tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate I (3), OCH₃ (7) C₁₃H₁₅IN₂O₃ 374.18 Electron-donating methoxy directs reactivity
tert-Butyl 5-((TBS)oxy)-3-iodo-1H-indazole-1-carboxylate I (3), TBS-O (5) C₁₈H₂₇IN₂O₃Si 474.40 Bulky protecting group, discontinued

Preparation Methods

Halogen Exchange: Conversion of 5-Bromo-1H-indazole to 5-Iodo-1H-indazole

  • Starting Material: 5-Bromo-1H-indazole
  • Reagents:
    • Copper(I) iodide (CuI) as catalyst (5 mol%)
    • Sodium iodide (NaI) in excess (10 mmol)
    • Racemic trans-N,N’-dimethyl-1,2-cyclohexanediamine as ligand (10 mol%)
    • 1,4-Dioxane as solvent
  • Conditions:
    • Reaction conducted under an inert argon atmosphere in a Schlenk tube
    • Stirring at 110 °C for 24 hours
  • Workup:
    • Cooling to room temperature
    • Dilution with 30% aqueous ammonia and water
    • Extraction with dichloromethane
    • Drying over MgSO4 or Na2SO4
    • Concentration to obtain crude 5-iodo-1H-indazole

This halogen exchange efficiently replaces the bromine substituent with iodine, leveraging copper catalysis and a diamine ligand to facilitate the reaction.

Esterification: Formation of this compound

  • Starting Material: Crude 5-iodo-1H-indazole from previous step
  • Reagents:
    • Di-tert-butyl dicarbonate (Boc2O) (7.6 mmol)
    • 4-Dimethylaminopyridine (DMAP) as catalyst (1 mmol)
    • Triethylamine (Et3N) (5 mmol)
    • Acetonitrile (MeCN) as solvent
  • Conditions:
    • Stirring at room temperature for 3 hours
  • Purification:
    • Concentration under reduced pressure
    • Flash chromatography using hexane/ethyl acetate (30:1) as eluent
  • Yield:
    • Approximately 76% of this compound as a colorless oil

This step introduces the tert-butyl carbamate protecting group at the N1 position of indazole, stabilizing the molecule and enhancing its utility in further synthetic applications.

Summary Table of Preparation Conditions

Step Starting Material Reagents & Catalysts Solvent Conditions Yield (%) Notes
Halogen Exchange 5-Bromo-1H-indazole CuI (5 mol%), NaI (10 mmol), trans-N,N’-dimethyl-1,2-cyclohexanediamine (10 mol%) Dioxane 110 °C, 24 h, argon atmosphere Not isolated pure, crude used Copper-catalyzed iodination
Esterification Crude 5-iodo-1H-indazole Boc2O (7.6 mmol), DMAP (1 mmol), Et3N (5 mmol) Acetonitrile Room temperature, 3 h 76 Flash chromatography purification

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR (400 MHz, CDCl3) shows characteristic aromatic and tert-butyl signals confirming successful iodination and esterification.
    • ^13C NMR (101 MHz, CDCl3) signals include carbamate carbonyl (~154 ppm), aromatic carbons, and tert-butyl carbons (~86 ppm).
  • Physical State:

    • The final compound is obtained as a colorless oil, consistent with literature reports.
  • Purity:

    • Flash chromatography using a non-polar eluent system (hexane/ethyl acetate 30:1) effectively separates the product from impurities.

Research Findings and Notes

  • The copper-catalyzed halogen exchange is a reliable method for introducing iodine at the 5-position of the indazole ring, with the diamine ligand enhancing catalytic efficiency.
  • The use of Boc2O and DMAP in acetonitrile at room temperature provides mild conditions for esterification, minimizing side reactions.
  • The overall synthetic route is practical for laboratory-scale synthesis and potentially scalable with optimization.
  • The iodinated indazole ester serves as a valuable intermediate for further functionalization via palladium-catalyzed cross-coupling reactions, expanding its utility in medicinal chemistry and material science.

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl 5-iodo-1H-indazole-1-carboxylate, and how can purity be optimized?

  • Answer: The compound is typically synthesized via sequential protection, iodination, and purification steps. A common approach involves:

Protection of the indazole NH group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) .

Regioselective iodination at the 5-position using iodine and an oxidizing agent (e.g., N-iodosuccinimide) under controlled temperature (−20°C to 0°C) to minimize byproducts.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed by HPLC and NMR .

  • Optimization Tips: Use anhydrous solvents, monitor reaction progress by TLC, and employ low-temperature iodination to suppress poly-iodination.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key signals indicate successful synthesis?

  • Answer:

  • 1H NMR: A singlet at ~1.6 ppm (t-Bu group), absence of NH proton (due to Boc protection), and aromatic protons at 7.5–8.5 ppm (indazole ring) .
  • 13C NMR: A carbonyl signal at ~155 ppm (Boc group) and quaternary carbons from the t-Bu group (~80–85 ppm) .
  • IR: Stretching vibrations at ~1700 cm⁻¹ (C=O of ester) and ~1250 cm⁻¹ (C-O of Boc) .
  • Mass Spectrometry: Molecular ion peak [M+H]+ at m/z 349.03 (calculated for C₁₂H₁₄IN₂O₂) .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C . Avoid exposure to moisture and heat, as the Boc group is prone to hydrolysis under acidic/basic conditions. Use explosion-proof equipment during synthesis due to potential peroxide formation in ether solvents .

Advanced Research Questions

Q. How can regioselective iodination be achieved in the synthesis of this compound, and what factors influence selectivity?

  • Answer: Regioselectivity is governed by electronic and steric effects:

  • Electron-Directing Groups: The Boc group at N1 deactivates the indazole ring, directing electrophilic iodination to the electron-rich 5-position.
  • Reaction Conditions: Use of Lewis acids (e.g., BF₃·Et₂O) or directing groups (e.g., trimethylsilyl) can enhance selectivity. Low temperatures (−20°C) minimize competing reactions .
  • Validation: X-ray crystallography (e.g., SHELXL refinement ) or NOESY NMR can confirm substitution patterns.

Q. What strategies are effective in resolving contradictions in crystallographic data for this compound?

  • Answer: Contradictions often arise from:

  • Twinned Crystals: Use SHELXD for structure solution and SHELXL for refinement, applying TWIN commands to model twinning .
  • Disorder in the t-Bu Group: Apply anisotropic displacement parameters and constraints during refinement .
  • Hydrogen Bonding Ambiguities: Perform Hirshfeld surface analysis (via CrystalExplorer) to validate intermolecular interactions .

Q. How can cross-coupling reactions be applied to modify the iodo-substituent, and what catalytic systems are optimal?

  • Answer: The 5-iodo group is amenable to:

  • Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ or XPhos Pd G3 with aryl/heteroaryl boronic acids in THF/water (2:1) at 80°C. Add Cs₂CO₃ as a base for deprotonation .
  • Sonogashira Coupling: Employ PdCl₂(PPh₃)₂/CuI with terminal alkynes in DMF/NEt₃ (yields >70%) .
  • Challenges: Steric hindrance from the t-Bu group may require bulky ligands (e.g., SPhos) to enhance catalytic activity. Monitor reaction progress by LC-MS to optimize conditions.

Methodological Notes

  • Synthetic Design: Experimental design (DoE) can optimize reaction parameters (e.g., temperature, catalyst loading) for scalability .
  • Data Interpretation: For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) or low-temperature NMR to resolve dynamic processes (e.g., rotameric equilibria) .
  • Safety Protocols: Follow OSHA guidelines for handling iodinated compounds, including fume hood use and PPE (nitrile gloves, lab coat) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 5-iodo-1H-indazole-1-carboxylate
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